2-[(4,6-Diphenylpyrimidin-2-yl)sulfanylmethyl]isoindole-1,3-dione
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Overview
Description
2-[(4,6-Diphenylpyrimidin-2-yl)sulfanylmethyl]isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Diphenylpyrimidin-2-yl)sulfanylmethyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . One commonly employed approach involves the use of 2-iodobenzamides, triphenylphosphine (PPh3), iodine (I2), and formic acid (HCOOH) catalyzed by palladium acetate (Pd(OAc)2) and triethylamine in toluene at reflux . The reaction yields the desired compound with varying efficiencies depending on the specific conditions used.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the reaction conditions to achieve high yields and purity. These methods often involve solventless reactions and green chemistry principles to minimize environmental impact . The use of efficient purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Diphenylpyrimidin-2-yl)sulfanylmethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids or ketones, while reduction reactions produce alcohols or amines .
Scientific Research Applications
2-[(4,6-Diphenylpyrimidin-2-yl)sulfanylmethyl]isoindole-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(4,6-Diphenylpyrimidin-2-yl)sulfanylmethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, known for its antitumor and immunomodulatory properties.
Pomalidomide: Another derivative with similar properties to lenalidomide, used in the treatment of multiple myeloma.
Uniqueness
2-[(4,6-Diphenylpyrimidin-2-yl)sulfanylmethyl]isoindole-1,3-dione stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(4,6-diphenylpyrimidin-2-yl)sulfanylmethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O2S/c29-23-19-13-7-8-14-20(19)24(30)28(23)16-31-25-26-21(17-9-3-1-4-10-17)15-22(27-25)18-11-5-2-6-12-18/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJDRFUJARTCRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCN3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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